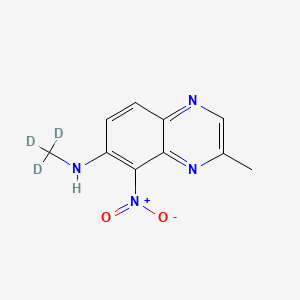

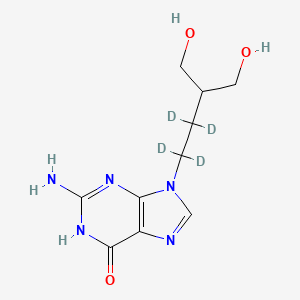

![molecular formula C16H20N2O5S B562189 N-Acetyl-S-[3-acetamino-6-hydroxphenyl]cysteine-d5 Allyl Ester (Major) CAS No. 1331889-45-2](/img/structure/B562189.png)

N-Acetyl-S-[3-acetamino-6-hydroxphenyl]cysteine-d5 Allyl Ester (Major)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-Acetyl-S-[3-acetamino-6-hydroxphenyl]cysteine-d5 Allyl Ester (Major)” is a stable isotope-labelled compound . It has a molecular formula of C16 D5 H15 N2 O5 S and a molecular weight of 357.436 . This compound is available in a neat format .

Molecular Structure Analysis

The molecular structure of this compound includes an acetamino group, a hydroxphenyl group, and a cysteine group . The compound also contains deuterium atoms, as indicated by the “d5” in its name . The presence of these deuterium atoms suggests that this compound is used in studies involving stable isotope labelling .Physical And Chemical Properties Analysis

This compound is a pale pink solid that is soluble in chloroform and methanol .Applications De Recherche Scientifique

Antioxidant Applications and Glutathione Synthesis

NAC is renowned for its role as a precursor to glutathione (GSH), a critical antioxidant in cellular defense mechanisms against oxidative stress. Rushworth and Megson (2014) highlighted NAC's therapeutic potential, emphasizing its capacity to replenish intracellular GSH levels in cells experiencing GSH depletion. This replenishment is crucial for mitigating oxidative damage and maintaining cellular homeostasis, suggesting that compounds like N-Acetyl-S-[3-acetamino-6-hydroxphenyl]cysteine-d5 Allyl Ester could share similar antioxidative applications through GSH synthesis enhancement (Rushworth & Megson, 2014).

Role in Clinical Practice for Managing Cystic Fibrosis

The review by Guerini et al. (2022) explores NAC's multifaceted roles in managing cystic fibrosis (CF), particularly its antioxidative activity in mitigating airway inflammation and restoring redox balance. NAC's ability to disrupt biofilms, especially from Pseudomonas aeruginosa infections in CF patients, highlights its therapeutic versatility. This suggests that structurally related compounds might also exhibit similar biofilm-disruptive and anti-inflammatory properties in CF or related pulmonary conditions (Guerini et al., 2022).

Molecular Mechanisms and Biological Activities

Samuni et al. (2013) delved into the complex mechanisms underpinning NAC's therapeutic and clinical applications, ranging from mucolytic effects to protection against various toxicities and disorders. The review underscores NAC's antioxidative activity, primarily through its rapid reactions with radicals and its role in protein structure modification by reducing disulfide bonds. These insights into NAC's molecular interactions and functions hint at potential areas of research and application for N-Acetyl-S-[3-acetamino-6-hydroxphenyl]cysteine-d5 Allyl Ester, particularly in detoxification processes and in modulating protein functions (Samuni et al., 2013).

Orientations Futures

Stable isotope-labelled compounds like “N-Acetyl-S-[3-acetamino-6-hydroxphenyl]cysteine-d5 Allyl Ester (Major)” have a wide range of applications. They are used in metabolic research, environmental studies, clinical diagnostics, and organic chemistry . In the future, we can expect to see continued use of these compounds in these and potentially new areas of research.

Propriétés

IUPAC Name |

prop-2-enyl (2R)-2-acetamido-3-[2,4-dideuterio-6-hydroxy-3-[(2,2,2-trideuterioacetyl)amino]phenyl]sulfanylpropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O5S/c1-4-7-23-16(22)13(18-11(3)20)9-24-15-8-12(17-10(2)19)5-6-14(15)21/h4-6,8,13,21H,1,7,9H2,2-3H3,(H,17,19)(H,18,20)/t13-/m0/s1/i2D3,5D,8D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPOLTMPLLWYRSB-ZMPJHPQOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)O)SCC(C(=O)OCC=C)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC(=C(C(=C1NC(=O)C([2H])([2H])[2H])[2H])SC[C@@H](C(=O)OCC=C)NC(=O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40675514 |

Source

|

| Record name | Prop-2-en-1-yl N-acetyl-S-{5-[(~2~H_3_)ethanoylamino]-2-hydroxy(4,6-~2~H_2_)phenyl}-L-cysteinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Acetyl-S-[3-acetamino-6-hydroxphenyl]cysteine-d5 Allyl Ester (Major) | |

CAS RN |

1331889-45-2 |

Source

|

| Record name | Prop-2-en-1-yl N-acetyl-S-{5-[(~2~H_3_)ethanoylamino]-2-hydroxy(4,6-~2~H_2_)phenyl}-L-cysteinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

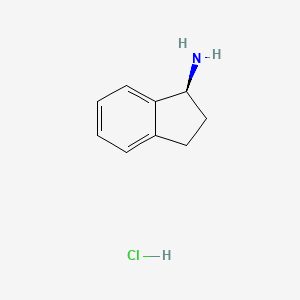

![Ethyl N-[4-(pyren-1-yl)butanoyl]-L-phenylalaninate](/img/structure/B562120.png)

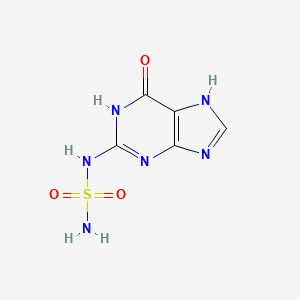

![2-(3,4-Dimethoxy-phenyl)-5-{[2-(3,4-dimethoxyphenyl)-ethyl]methyl-amino}-pentanenitrile](/img/structure/B562121.png)

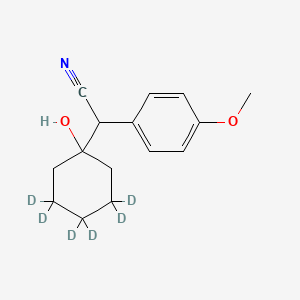

![N-[[N-Methyl-N-[(2-isopropyl-1,1,1,3,3,3-d6]-4-thiazolyl)methyl)amino]carbonyl-L-valine Carboxylic A](/img/structure/B562122.png)

![Oxireno[h]quinoline](/img/structure/B562124.png)

![N-Methyl-N-[(2-isopropyl-1,1,1,3,3,3-d6]-4-thiazolyl)methyl)amine, Hydrochloride Salt](/img/no-structure.png)

![4-(Chloromethyl)-2-[isopropyl-1,1,1,3,3,3-d6]-4-thiazolyl Hydrochloride Salt](/img/structure/B562127.png)